molecular formula C11H10N2O B1366886 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone CAS No. 25699-98-3

1-[4-(1H-pyrazol-1-yl)phenyl]ethanone

Cat. No. B1366886
CAS RN: 25699-98-3
M. Wt: 186.21 g/mol
InChI Key: SGXKUEXZFMNYRE-UHFFFAOYSA-N
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Description

1-[4-(1H-pyrazol-1-yl)phenyl]ethanone is a compound that contains a pyrazole nucleus, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .


Synthesis Analysis

The synthesis of pyrazole derivatives has been studied extensively. A variety of synthesis methods and synthetic analogues have been reported over the years . For instance, 1-(phenyl)-1H-pyrazole-4-carboxylic acid reacted with SOCl2, using DMF as a catalyst to offer the acyl chloride intermediate which, in turn, reacted with 1-methylpiperazine to provide (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone .


Molecular Structure Analysis

The molecular structure of 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone consists of a pyrazole ring attached to a phenyl group through an ethanone linker . The pyrazole ring is a five-membered heterocyclic aromatic ring with two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

Pyrazoles are known for their versatility in chemical reactions. They have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For instance, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride was subjected to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .

Scientific Research Applications

Antileishmanial Structures

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Pyrazole derivatives have been identified as active antileishmanial structures. Leishmaniasis is a neglected disease responsible for about 56,000 deaths every year .
  • Methods of Application: The compounds were synthesized and their antileishmanial profile was evaluated against Leishmania infantum and Leishmania amazonensis .
  • Results: Some compounds showed an active profile against these species. The profile of two compounds against L. infantum was similar to that of pentamidine, but with lower cytotoxicity .

Various Applications of Pyrazole Scaffold

  • Scientific Field: Medicinal Chemistry, Drug Discovery, Agrochemistry, Coordination Chemistry, and Organometallic Chemistry
  • Application Summary: Pyrazoles have a wide range of applications in various fields. They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
  • Methods of Application: Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Results: Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Antimicrobial and Antioxidant Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Pyrazole-containing compounds have been synthesized and evaluated for their antimicrobial and antioxidant activities .
  • Methods of Application: The compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine. They were then evaluated for their in vitro anti-microbial activity .
  • Results: Among all the tested compounds, some showed high growth inhibitory activity at MIC values of 4.0 to 5.1 μg/ml. They also demonstrated remarkable antioxidant activity compared to the standard antioxidant .

Insecticidal Activities

  • Scientific Field: Agrochemistry
  • Application Summary: Pyrazole derivatives have been used in the development of novel insecticides targeting the ryanodine receptor (RyR) .
  • Methods of Application: A series of novel diphenyl-1H-pyrazole derivatives with cyano substituent were designed and synthesized .
  • Results: The study is still ongoing, and the results are not yet published .

Future Directions

Pyrazole derivatives, including 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone, continue to attract the attention of many researchers due to their diverse pharmacological activities . Future research may focus on further exploring the synthesis methods, biological activity, and potential applications of these compounds in various fields such as technology, medicine, and agriculture .

properties

IUPAC Name

1-(4-pyrazol-1-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9(14)10-3-5-11(6-4-10)13-8-2-7-12-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXKUEXZFMNYRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481840
Record name 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1H-pyrazol-1-yl)phenyl]ethanone

CAS RN

25699-98-3
Record name 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following General Procedure A (90° C., 30 hours), 1H-pyrazole (205 mg, 3.0 mmol) is coupled with 1-(4-bromophenyl)ethanone (398 mg, 2.0 mmol). The crude brown oil is purified by flash chromatography on silica gel (eluent: dichloromethane/hexanes=50/50) to provide 300 mg (81% isolated yield) of the desired product as a white solid.
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
398 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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